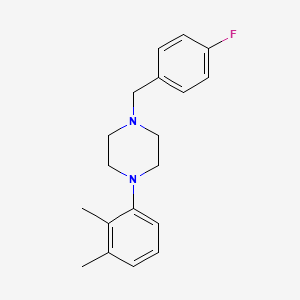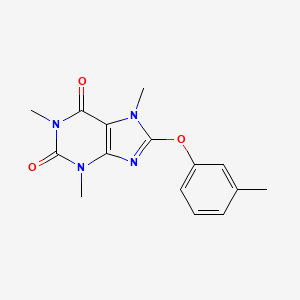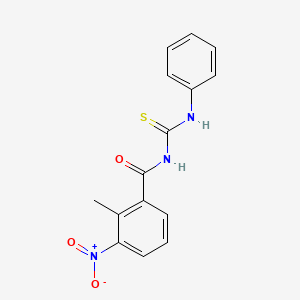![molecular formula C17H19NO2 B5754331 1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene](/img/structure/B5754331.png)
1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with three methyl groups and a nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene typically involves the nitration of a suitable precursor followed by further functionalization. One common method is the nitration of 1,3,5-trimethylbenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to isolate the pure product. The choice of solvents and reagents, as well as the optimization of reaction parameters, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as tin and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Major Products
Oxidation: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Reduction: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the nitrophenylmethyl group, making it less reactive in certain chemical reactions.
2-Methyl-5-nitrophenylmethane: Lacks the additional methyl groups on the benzene ring, affecting its physical and chemical properties.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11-7-13(3)17(14(4)8-11)10-15-9-16(18(19)20)6-5-12(15)2/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOSBPIJEDIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)





![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
